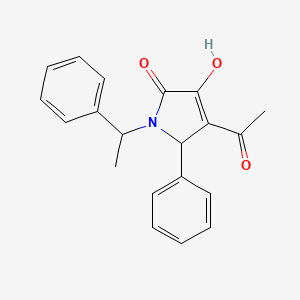
3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline, also known as AHPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science
Compounds with structures similar to 3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline are often synthesized for their potential applications in material science. For instance, the synthesis of pyrrolidine derivatives demonstrates the interest in these compounds for their chemical properties and potential applications in creating new materials. Such derivatives show promising characteristics for the development of conducting polymers and photoluminescent materials due to their unique electronic structures and stability under various conditions (Beyerlein & Tieke, 2000).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of pyrroline and pyrrolidine are explored for their biological activities, including antimicrobial properties. The synthesis of novel isoxazoline incorporated pyrrole derivatives, for example, has shown that these compounds possess significant in vitro antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). This aligns with the ongoing search for new therapeutic molecules in the fight against drug-resistant microbial strains.
Food Science and Flavor Chemistry
In food science, the study of pyrroline derivatives extends to the investigation of flavor compounds, particularly in relation to aromatic rice varieties. The key odor-active compound, 2-Acetyl-1-pyrroline, contributes to the characteristic popcorn-like odor of several Asian aromatic rice varieties. Research in this area focuses on improving the stability and sensorial properties of these volatile compounds through encapsulation techniques, enhancing their commercial viability for food applications (Mahalapbutr et al., 2021).
Chemical Stability and Tautomerism
The study of pyrrolinone and pyrroline derivatives also encompasses the investigation into their chemical stability and tautomerism, which is crucial for understanding their behavior in various chemical reactions and potential applications in synthesis. For example, the tautomerism and stability of pyrrolinone derivatives have been a subject of interest due to their implications in the synthesis of biologically active substances and drugs (Gein & Pastukhova, 2020).
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(15-9-5-3-6-10-15)21-18(16-11-7-4-8-12-16)17(14(2)22)19(23)20(21)24/h3-13,18,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXFLWVKWGALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


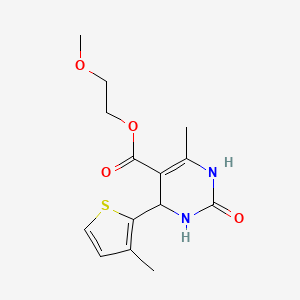
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
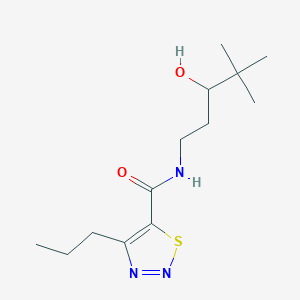
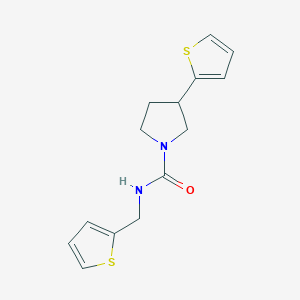
![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)
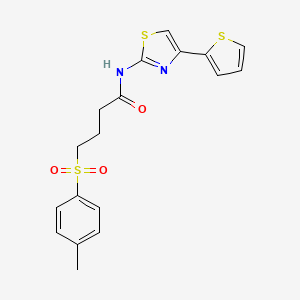

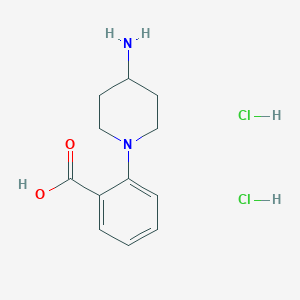
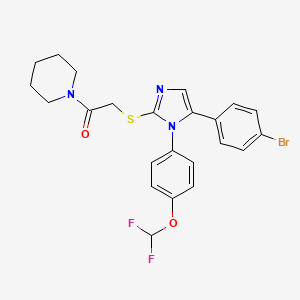
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)